[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate
CAS No.: 877637-83-7
Cat. No.: VC4345572
Molecular Formula: C15H10N2O5S
Molecular Weight: 330.31
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 877637-83-7 |
---|---|
Molecular Formula | C15H10N2O5S |
Molecular Weight | 330.31 |
IUPAC Name | [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate |
Standard InChI | InChI=1S/C15H10N2O5S/c18-11-7-10(9-23-15-16-4-2-5-17-15)21-8-13(11)22-14(19)12-3-1-6-20-12/h1-8H,9H2 |
Standard InChI Key | DVQDJZLXKLEMDT-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Introduction
Key Findings
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate (CAS: 877637-83-7) is a structurally complex heterocyclic compound featuring fused pyran, pyrimidine, and furan moieties. With a molecular formula of and a molecular weight of 330.3 g/mol, this compound exhibits unique physicochemical properties and potential applications in medicinal chemistry and materials science. While direct biological activity data remain limited, its structural analogs demonstrate antimicrobial and anticancer properties, suggesting avenues for further research .
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate, reflecting its pyran backbone substituted with a ketone group at position 4, a pyrimidin-2-ylsulfanylmethyl group at position 6, and a furan-2-carboxylate ester at position 3 . The molecular formula confirms the presence of sulfur and nitrogen heteroatoms, critical for its reactivity .
Structural Representation
The compound’s structure is defined by:
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A pyran ring (six-membered oxygen-containing heterocycle) with a ketone at position 4.
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A pyrimidin-2-ylsulfanylmethyl substituent at position 6, introducing a sulfur bridge to a pyrimidine ring.
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A furan-2-carboxylate ester at position 3, contributing to its esterification potential .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
SMILES | O=C1C=C(OC(SC2=NC=CC=N2)CO1)OC(=O)C3=CC=CO3 | |
InChIKey | DVQDJZLXKLEMDT-UHFFFAOYSA-N | |
Molecular Weight | 330.3 g/mol |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidin-2-ylsulfanylmethyl intermediate. Key steps include:
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Formation of the Sulfanylmethyl Bridge: A Mitsunobu-like reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) to couple pyrimidine-2-thiol with a hydroxymethyl precursor .
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Esterification: Reaction of the pyran-3-ol intermediate with furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
Representative Reaction Conditions:
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Solvents: THF, toluene, or dichloromethane.
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Catalysts: Triphenylphosphine, DEAD.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (typically >70%) and purity. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final product .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (46.5 µg/mL at pH 7.4) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the ester group prone to hydrolysis under acidic or basic conditions .
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Aqueous Solubility (pH 7.4) | 46.5 µg/mL | |
LogP (Octanol-Water) | 1.2 (estimated) | |
Melting Point | Not reported | – |
Comparison with Structural Analogs
Table 3: Comparative Analysis of Derivatives
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